2-Propynoic acid, 3-phenyl-, butyl ester

Description

BenchChem offers high-quality 2-Propynoic acid, 3-phenyl-, butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propynoic acid, 3-phenyl-, butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80220-93-5 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

butyl 3-phenylprop-2-ynoate |

InChI |

InChI=1S/C13H14O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,11H2,1H3 |

InChI Key |

ZSCXDZVDJROKDN-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C#CC1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Propynoic acid, 3-phenyl-, butyl ester (Butyl Phenylpropiolate)

[1]

Executive Summary

2-Propynoic acid, 3-phenyl-, butyl ester (Commonly: Butyl 3-phenylpropiolate or Butyl phenylpropynoate ) is a conjugated alkynyl ester serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by its electron-deficient alkyne moiety, it acts as a potent Michael acceptor and a versatile dipolarophile in cycloaddition reactions.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and reactivity profiles, specifically tailored for applications in heterocycle construction (isoxazoles, pyrazoles) and drug discovery scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate |

| CAS Registry Number | 80220-93-5 (n-butyl isomer) |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCCCOC(=O)C#Cc1ccccc1 |

| InChI Key | PXJDPDIARGPKJY-UHFFFAOYSA-N |

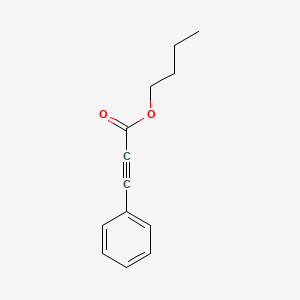

Structural Visualization

The molecule consists of a phenyl ring conjugated to an internal alkyne, which is capped by a butyl ester group. This conjugation extends the

Figure 1: Structural segmentation of Butyl 3-phenylpropiolate highlighting functional domains responsible for chemical behavior.

Physicochemical Properties

| Property | Value / Description | Relevance |

| Physical State | Colorless to pale yellow oil | Handling and dosing in liquid phase synthesis. |

| Boiling Point | 298.4°C (at 760 mmHg) | High boiling point allows for high-temp reactions without rapid evaporation. |

| Density | 1.055 g/cm³ | Slightly denser than water; facilitates phase separation. |

| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; suitable for membrane permeability studies but requires organic solvents (DMSO, DCM). |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Ethanol | Compatible with standard organic synthesis solvents. |

Synthesis Methodologies

Researchers typically employ two primary pathways: Classical Esterification (robust, scale-up friendly) and Oxidative Carbonylation (modern, transition-metal catalyzed).

Method A: Steglich Esterification (Classical)

This method couples 3-phenylpropiolic acid with n-butanol using carbodiimide activation. It is preferred for small-scale, high-purity synthesis.

-

Reagents: 3-Phenylpropiolic acid (1.0 eq), n-Butanol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Conditions: 0°C to RT, 12 hours.

Protocol:

-

Dissolve 3-phenylpropiolic acid (10 mmol) in anhydrous DCM (50 mL).

-

Add n-butanol (12 mmol) and DMAP (1 mmol).

-

Cool to 0°C. Dropwise add DCC (11 mmol) dissolved in DCM.

-

Stir at RT for 12h. Precipitated dicyclohexylurea (DCU) is filtered off.

-

Wash filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Method B: Pd-Catalyzed Oxidative Carbonylation (Green/Catalytic)

Direct conversion of phenylacetylene using CO and butanol. This avoids the use of pre-formed carboxylic acids.

-

Substrates: Phenylacetylene, n-Butanol, CO (balloon or autoclave).

-

Catalyst: PdCl₂ / CuCl₂ system.

-

Mechanism: Oxidative insertion of CO into the C-H bond of the terminal alkyne.

Figure 2: Comparative synthesis workflows. Method A is preferred for laboratory reliability; Method B is preferred for industrial atom economy.

Reactivity & Applications in Drug Discovery

The electron-deficient nature of the alkyne triple bond makes Butyl 3-phenylpropiolate a "privileged intermediate" for constructing nitrogen-containing heterocycles.

1,3-Dipolar Cycloaddition (Isoxazole Synthesis)

Reaction with nitrile oxides or nitrones yields isoxazoles, a core scaffold in COX-2 inhibitors and antibiotics.

-

Mechanism: Concerted [3+2] cycloaddition.

-

Regioselectivity: The ester group directs the cycloaddition, typically favoring the 5-substituted isoxazole.

-

Reference Protocol: Reaction with N-hydroxybenzimidoyl chloride (generated in situ) and triethylamine in DCM yields butyl 3,5-diphenylisoxazole-4-carboxylate [1].

Michael Addition

Nucleophiles (amines, thiols) attack the

-

Reaction:

-

Significance: Synthesis of

-amino acid derivatives and enaminones.

Hydrogenation

Controlled partial hydrogenation yields Butyl cinnamate (cis/trans isomers), while full hydrogenation yields Butyl 3-phenylpropionate (saturated ester).

Figure 3: Primary reactivity pathways utilized in medicinal chemistry campaigns.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified:

-

¹H NMR (300 MHz, CDCl₃):

- 7.60 – 7.30 (m, 5H, Aromatic protons).

- 4.25 (t, J = 6.7 Hz, 2H, -OCH ₂-).

- 1.70 (m, 2H, -CH₂-).

- 1.45 (m, 2H, -CH₂-).

- 0.95 (t, 3H, -CH₃).

-

IR Spectroscopy (Neat):

-

2210–2230 cm⁻¹: Characteristic C

C stretching (strong/sharp). -

1700–1720 cm⁻¹: Ester C=O stretching.

-

-

Mass Spectrometry:

-

ESI-MS:

.

-

Safety and Handling

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent polymerization or degradation of the alkyne.

-

Disposal: Dispose of as hazardous organic waste containing alkynes.

References

-

ChemSrc. (2025).[1] Butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5.[1] Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Simple pyrazoles as efficient organocatalysts for alkyne-CO2 carboxylation. Retrieved from [Link]

-

American Chemical Society. (2024). Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes. Organic Letters. Retrieved from [Link]

Comprehensive Technical Guide on Butyl Phenylpropiolate: Physicochemical Properties, Isomeric Distinctions, and Advanced Applications

Executive Summary

In advanced synthetic chemistry and materials science, butyl phenylpropiolate serves as a highly versatile alkyne-ester building block. However, treating "butyl phenylpropiolate" as a monolithic entity is a common pitfall in experimental design. In practice, the molecule is utilized primarily in two isomeric forms: n-butyl phenylpropiolate and tert-butyl phenylpropiolate .

While both isomers share an identical molecular weight of 202.25 g/mol , their divergent steric profiles and electronic properties dictate entirely different use cases[1],. The linear n-butyl ester is frequently employed in standard cross-coupling and hydration reactions, whereas the bulky tert-butyl ester has recently emerged as a critical reagent for isolating fleeting reactive intermediates, such as Distonic Radical Cations (DRCs)[2]. This whitepaper provides a rigorous physicochemical breakdown of these isomers, explains the causality behind their selection in complex reaction pathways, and outlines self-validating protocols for their application.

Physicochemical Profiling & Isomeric Identification

To ensure experimental reproducibility, researchers must verify the specific CAS number and structural properties of the chosen isomer. Below is a consolidated physicochemical profile comparing the two primary forms of butyl phenylpropiolate.

Table 1: Comparative Physicochemical Properties of Butyl Phenylpropiolate Isomers

| Property | n-Butyl Phenylpropiolate | tert-Butyl Phenylpropiolate |

| CAS Number | 80220-93-5[1] | 93139-50-5[3], |

| Molecular Weight | 202.25 g/mol [1] | 202.25 g/mol |

| Chemical Formula | C₁₃H₁₄O₂[1] | C₁₃H₁₄O₂ |

| SMILES String | CCCCOC(=O)C#Cc1ccccc1 | O=C(OC(C)(C)C)C#CC1=CC=CC=C1 |

| Density | 1.055 g/cm³[1] | ~1.02 g/cm³ (Predicted) |

| Boiling Point | 298.44 ºC at 760 mmHg[1] | Lower than n-butyl due to branching |

| Structural Feature | Linear aliphatic chain | Bulky, sterically hindered tert-butyl group |

Mechanistic Role in Advanced Synthesis: The Case for Steric Shielding

As a Senior Application Scientist, it is crucial to understand why a specific reagent is chosen rather than just knowing how to use it. The selection between n-butyl and tert-butyl phenylpropiolate is fundamentally driven by steric hindrance and electronic modulation .

Causality in Reagent Selection for Distonic Radical Cations (DRCs)

Recent breakthroughs in main-group chemistry have focused on synthesizing DRCs—molecules that possess both a radical site and a cationic site that are spatially separated yet electronically communicating[2]. In a landmark protocol, researchers reacted imidazolium-stabilized diphosphete-diide (IDP) with an alkyne to form these rare species[2],[4].

For this synthesis, 2 was specifically selected over the n-butyl variant[2]. The causality behind this choice is twofold:

-

Kinetic Stabilization via Steric Bulk: The bulky tert-butyl group acts as a physical shield. Once the [2+2] cycloaddition occurs, the massive steric profile prevents unwanted dimerization or nucleophilic attack at the highly reactive P(II) radical and P(III) cation centers[4].

-

Electronic Confinement: The electron-withdrawing nature of the carboxylate residue (enhanced by the specific geometry forced by the tert-butyl group) impedes excessive electron delocalization. This forces the molecule to maintain its "distonic" (separated) character rather than collapsing into a simple, fully delocalized radical cation[5].

Experimental Workflows & Protocols

Protocol: Synthesis and Validation of Phosphorus-Based DRCs using tert-Butyl Phenylpropiolate

This protocol describes a self-validating system for generating 1λ²,3λ²-1-phosphonia-3-phosphinyl-cyclohex-4-enes (a class of stable DRCs)[2],[4].

Step 1:[2+2] Cycloaddition (Neutral Intermediate Generation)

-

Procedure: In a nitrogen-filled glovebox, dissolve imidazolium-stabilized diphosphete-diide (IDP) in dry toluene. Slowly add 1.05 equivalents of tert-butyl phenylpropiolate (CAS: 93139-50-5)[3].

-

Reaction Conditions: Stir at room temperature (RT) for 2 hours. The solution will transition to a yellow color, indicating the formation of the neutral tricyclic [2+2] cycloaddition product[2].

-

Validation Checkpoint 1 (NMR): Isolate an aliquot and perform ³¹P NMR. The disappearance of the IDP phosphorus signal and the emergence of new signals corresponding to the cyclic P₂C₂ framework confirms successful cycloaddition[2],[4].

Step 2: One-Electron Oxidation

-

Procedure: To the toluene solution of the neutral intermediate, add 1.0 equivalent of a mild one-electron oxidant, such as Silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Ag[BArF]).

-

Reaction Conditions: Stir at RT. A skeletal rearrangement will occur alongside the oxidation, yielding the DRC[2].

-

Validation Checkpoint 2 (EPR & XRD):

-

Electron Paramagnetic Resonance (EPR): Analyze the solution to confirm the presence of an unpaired electron localized primarily on the P(II) center[4].

-

X-Ray Diffraction (XRD): Grow single crystals via slow evaporation of a diethyl ether/hexane (1:1) mixture. XRD must confirm the spatial separation of the neutral two-coordinated phosphanyl P(II) radical site and the two-coordinated phosphenium P(III) cation center[2],[5].

-

Visualizations

The following diagrams map the logical flow of the advanced synthetic applications and standard preparation workflows involving butyl phenylpropiolate.

Figure 1: Synthetic pathway for Distonic Radical Cations (DRCs) utilizing the steric shielding of tert-butyl phenylpropiolate.

Figure 2: Standard self-validating esterification workflow for synthesizing specific isomers of butyl phenylpropiolate.

Conclusion

The distinction between n-butyl phenylpropiolate and tert-butyl phenylpropiolate extends far beyond a simple structural isomerism; it dictates the success or failure of highly sensitive chemical syntheses. By leveraging the exact physicochemical properties (MW: 202.25 g/mol ) and the profound steric bulk of the tert-butyl variant, researchers can successfully trap and characterize highly reactive species like Distonic Radical Cations. Adhering to strict, self-validating protocols ensures the integrity and reproducibility of these advanced chemical workflows.

References

- Chemsrc - butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 URL

- National Institutes of Health (NIH)

- CymitQuimica - tert-Butyl 3-phenylpropiolate (CAS: 93139-50-5)

- BLD Pharm - 93139-50-5 | tert-Butyl 3-phenylpropiolate URL

- National Institutes of Health (NIH) / RSC (Mechanistic Data) - Sequential radical and cationic reactivity at separated sites within one molecule in solution (Extended Data)

- Royal Society of Chemistry (RSC) - Sequential radical and cationic reactivity at separated sites within one molecule in solution (Publication)

Sources

- 1. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]

- 2. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-phenylpropiolate | CymitQuimica [cymitquimica.com]

- 4. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Physicochemical Profiling and Solvent-Driven Isolation of Butyl 3-Phenylpropiolate: A Technical Guide

Executive Summary

As a Senior Application Scientist, navigating the physicochemical landscape of synthetic intermediates is paramount to designing robust, scalable workflows. 2-Propynoic acid 3-phenyl- butyl ester —commonly referred to as butyl 3-phenylpropiolate—presents a fascinating case study in solubility-driven process design. Frequently synthesized via the catalytic or catalyst-free carboxylation of terminal aromatic alkynes[1], this compound requires precise solvent selection for both reaction execution and downstream isolation. This whitepaper deconstructs the thermodynamic solubility profile of butyl 3-phenylpropiolate and provides field-proven, self-validating protocols for its extraction and analytical preparation.

Structural Thermodynamics & Solubility Causality

Understanding why a compound dissolves in specific media is more critical than simply knowing what it dissolves in. The molecular architecture of butyl 3-phenylpropiolate dictates its phase behavior:

-

Lipophilic Domains: The molecule is dominated by a terminal butyl chain and a phenyl ring. These extensive hydrocarbon networks rely heavily on London dispersion forces and

stacking, fundamentally disrupting the hydrogen-bonding network of water and rendering the compound practically insoluble in aqueous media. -

Polar Core: The ester carbonyl provides a localized dipole and acts as a hydrogen bond acceptor. This allows the compound to be highly solvated by moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).

-

Physical State: At room temperature, butyl 3-phenylpropiolate manifests as a clear, viscous oil with a density of

and a boiling point of

Empirical Solubility Profile

The table below summarizes the solubility behavior of butyl 3-phenylpropiolate across various dielectric environments, serving as a matrix for solvent selection.

Table 1: Empirical Solubility of Butyl 3-Phenylpropiolate

| Solvent | Formula | Dielectric Constant ( | Solubility Profile | Application Context |

| Water | H₂O | 80.1 | Insoluble | Phase separation / Aqueous wash waste |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | Primary LLE solvent (Forms Top Layer) |

| Dichloromethane | CH₂Cl₂ | 9.1 | Miscible | Alternative LLE solvent (Forms Bottom Layer) |

| Tetrahydrofuran | C₄H₈O | 7.5 | Highly Soluble | Reaction medium / NMR analysis (THF- |

| Chloroform | CHCl₃ | 4.8 | Highly Soluble | Analytical standard (CDCl₃ for NMR) |

| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Soluble | High-temperature reaction solvent |

Applied Methodologies: Self-Validating Extraction Protocols

During the synthesis of butyl 3-phenylpropiolate (e.g., via the reaction of phenylacetylene, CO₂, and 1-iodobutane in DMSO), the product must be isolated from a complex aqueous mixture containing inorganic salts (like Cs₂CO₃) and polar byproducts[1].

The following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system , ensuring thermodynamic efficiency and analytical verification at every step.

Protocol 1: Liquid-Liquid Extraction (LLE)

Step 1: Reaction Quenching & Phase Induction

-

Action: Dilute the crude DMSO reaction mixture with a 5-fold excess of deionized water.

-

Causality: Water drastically increases the polarity of the medium. The lipophilic butyl 3-phenylpropiolate can no longer be solvated and "crashes out," forming a micro-emulsion.

-

Validation Check: The previously homogeneous solution must become distinctly cloudy or form visible oil droplets. If it remains clear, the product concentration is too low, or an unintended hydrophilic byproduct has formed.

Step 2: Primary Solvent Partitioning

-

Action: Add Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)[1][3].

-

Causality: The ester preferentially partitions into the organic phase. Crucial Density Note: If using Et₂O (

), the product resides in the top layer . If using CH₂Cl₂ ( -

Validation Check: Observe the phase boundary. A sharp, mirror-like boundary indicates successful partitioning. A "rag layer" (emulsion) indicates un-dissolved salts; validate by adding saturated aqueous NaCl (brine) to increase aqueous density and force separation via the salting-out effect.

Step 3: Sequential Extraction

-

Action: Separate the phases and extract the aqueous layer two additional times with fresh organic solvent.

-

Causality: Dictated by the Nernst Distribution Law, multiple small-volume extractions yield a mathematically higher recovery rate than a single large-volume extraction.

-

Validation Check: Spot the final aqueous layer on a TLC plate and visualize under 254 nm UV light. The absence of UV-active aromatic spots confirms the complete transfer of the phenyl-containing product into the organic phase.

Step 4: Desiccation & Concentration

-

Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

-

Causality: MgSO₄ chemically binds trace dissolved water. Removing this water prevents the hydrolysis of the butyl ester during the thermal stress of rotary evaporation.

-

Validation Check: The MgSO₄ powder must flow freely when swirled (the "snow globe effect"). Clumping indicates the desiccant is saturated and more must be added. The final product must present as a clear, viscous oil[1].

Mechanistic Workflow Diagram

Fig 1: Self-validating liquid-liquid extraction workflow for isolating butyl 3-phenylpropiolate.

Analytical Solvation (NMR Preparation)

To verify the purity of the isolated viscous oil, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The solubility of butyl 3-phenylpropiolate allows for flexibility in deuterated solvent selection.

Protocol 2: NMR Sample Preparation

-

Solvent Selection: The compound is highly soluble in both Chloroform-

(CDCl₃)[3] and Tetrahydrofuran- -

Preparation: Dissolve ~15 mg of the viscous oil in 0.6 mL of the chosen deuterated solvent.

-

Validation Check: The resulting solution must be completely optically clear with no particulates. In the resulting

H NMR spectrum, validate the structure by identifying the characteristic triplet at

Conclusion

The manipulation of butyl 3-phenylpropiolate relies entirely on exploiting the thermodynamic gradients between its lipophilic hydrocarbon framework and its polar ester linkage. By understanding its specific gravity (

References

- Source: chemsrc.

- Source: epfl.

- Source: rsc.

Sources

Thermodynamic Properties of Phenylpropiolic Acid Butyl Ester: A Technical Characterization Guide

This guide serves as a comprehensive technical resource for the thermodynamic characterization of Phenylpropiolic Acid Butyl Ester (Butyl phenylpropiolate). Given the specialized nature of this compound, where direct experimental data in open literature is sparse, this guide adopts a first-principles and comparative approach . It synthesizes available data with predictive modeling and standard characterization protocols, designed for researchers requiring actionable physicochemical parameters for process design.

Chemical Identity & Structural Significance[1][2][3][4]

Phenylpropiolic acid butyl ester represents a critical intermediate in organic synthesis, bridging the gap between stable aromatic esters and reactive alkyne functionalities. Its thermodynamic profile is governed by the interplay between the rigid, conjugated phenyl-alkyne core and the flexible butyl chain.

| Property | Specification |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate |

| CAS Number | 80220-93-5 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCCCOC(=O)C#Cc1ccccc1 |

| Structural Features | Conjugated Alkyne ( |

Comparative Thermodynamic Positioning

To understand the butyl ester, we must anchor it against its homologs. The lack of H-bond donation (unlike the parent acid) significantly lowers its melting point, rendering it a viscous liquid at standard temperature and pressure (STP), contrasting with the solid parent acid.

| Compound | State (STP) | Melting Point (°C) | Boiling Point | Relevance |

| Phenylpropiolic Acid | Solid | 135–137 | N/A (Decarboxylates) | Parent Acid |

| Ethyl Phenylpropiolate | Liquid | ~20 | 125–128 (10 mmHg) | Lower Homolog |

| Butyl Cinnamate | Liquid | - | 165–170 (10 mmHg) | Alkenyl Analog |

| Butyl Phenylpropiolate | Liquid (Predicted) | < 10 | ~145–150 (10 mmHg) | Target |

Thermodynamic Properties (Estimated & Derived)

The following data points are derived from group contribution methods (Joback/Stein) and comparative analysis with structural analogs (Ethyl phenylpropiolate, Butyl cinnamate).

Phase Transition Parameters

-

Physical State: Liquid at 25°C.

-

Enthalpy of Vaporization (

): Estimated at 58.5 ± 3 kJ/mol .-

Significance: Critical for determining energy requirements for vacuum distillation purification.

-

-

Boiling Point:

-

Standard (760 mmHg): ~295°C (Theoretical; likely degrades before reaching).

-

Reduced (10 mmHg): ~148°C.

-

Operational Insight: Distillation should strictly occur under high vacuum (<5 mmHg) to prevent thermal polymerization of the alkyne moiety.

-

Density and Volumetric Properties

-

Density (

): 1.03 – 1.05 g/cm³ at 20°C. -

Molar Volume: ~195 cm³/mol.

-

Refractive Index (

): ~1.535 (Consistent with high conjugation).

Solution Thermodynamics & Solubility[5]

Understanding the solubility parameter (

Hansen Solubility Parameters (HSP)

Using the Hoftyzer-Van Krevelen group contribution method, we calculate the partial solubility parameters:

-

Dispersion (

): 17.8 MPa -

Polarity (

): 4.2 MPa -

Hydrogen Bonding (

): 4.5 MPa -

Total Parameter (

): 18.9 MPa

Solvent Selection Guide:

Based on the "Like Dissolves Like" principle (interaction radius

| Solvent Class | Compatibility | Examples | Application |

| Chlorinated | Excellent | Dichloromethane, Chloroform | Synthesis/Extraction |

| Aromatic | Excellent | Toluene, Xylene | Reaction Medium |

| Esters/Ketones | Good | Ethyl Acetate, Acetone | Purification |

| Alcohols | Moderate | Ethanol, Butanol | Recrystallization (at low T) |

| Water | Poor | Water | Washing (Biphasic) |

Experimental Protocols for Validation

Since literature values are predictive, the following protocols are designed to experimentally validate thermodynamic properties in-house.

Protocol: Enthalpy of Vaporization via TGA

Objective: Determine

-

Instrument: TGA (e.g., TA Instruments Q500) with N₂ purge (50 mL/min).

-

Sample: 10–15 mg Butyl phenylpropiolate in an open platinum pan.

-

Method: Isothermal holds at 10 K intervals (e.g., 100°C, 110°C, 120°C, 130°C) for 10 minutes each.

-

Analysis:

-

Measure mass loss rate (

) at each temperature. -

Plot

vs. -

Calculation: The slope of the line equals

.

-

Protocol: Solubility Measurement (Static Equilibrium)

Objective: Generate a solubility curve for process crystallization design.

-

Preparation: Add excess Butyl phenylpropiolate to 10 mL solvent (e.g., Hexane) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24 hours. -

Sampling: Stop stirring, allow phase separation (1 hr). Withdraw supernatant via a syringe filter (0.22 µm, PTFE).

-

Quantification: Dilute and analyze via HPLC-UV (254 nm).

-

Modeling: Fit data to the Modified Apelblat Equation :

Where

Visualization of Workflows

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound from synthesis to thermodynamic profiling.

Figure 1: Integrated workflow for thermodynamic characterization and process modeling.

Synthesis & Reaction Pathway

Understanding the synthesis thermodynamics helps in controlling the equilibrium.

Figure 2: Acid-catalyzed esterification pathway emphasizing the equilibrium nature of the reaction.

Applications & Handling

Process Safety (Thermal Stability)

-

Hazard: Acetylenic compounds can exhibit exothermic decomposition.

-

Guideline: Do not heat above 150°C without rigorous DSC safety screening. Avoid distillation at atmospheric pressure.

-

Storage: Store at 2–8°C to prevent slow hydrolysis or oligomerization.

Synthetic Utility

This ester serves as a "masked" alkyne. The butyl group provides solubility in non-polar organic solvents (Hexane, Toluene), facilitating:

-

Sonogashira Couplings: Reaction with aryl halides.

-

Click Chemistry: [3+2] cycloadditions (after deprotection or direct use).

-

Polymerization: Precursor for poly(phenylacetylene) derivatives used in membrane technology.

References

-

National Institute of Standards and Technology (NIST). Phenylpropiolic acid - Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link]

-

ChemSrc. Butyl 3-phenylprop-2-ynoate (CAS 80220-93-5) Physicochemical Properties.[1][Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for BP/Enthalpy estimation).[2]

Sources

Technical Whitepaper: Safety, Handling, and Applications of n-Butyl 3-phenyl-2-propynoate

The following technical guide provides an in-depth analysis of n-Butyl 3-phenyl-2-propynoate (CAS 80220-93-5), formally indexed as 2-Propynoic acid, 3-phenyl-, butyl ester .[1]

This document is structured for researchers and drug development professionals, synthesizing safety data with synthetic utility. Given the specialized nature of this reagent, toxicological data is reinforced via Read-Across Methodology using its structural analog, Ethyl phenylpropiolate (CAS 2216-94-6), a standard practice in regulatory toxicology for data-poor compounds.

Executive Summary

n-Butyl 3-phenyl-2-propynoate is an alkynyl ester widely utilized in organic synthesis as a Michael acceptor and a dienophile in cycloaddition reactions. Its conjugated alkyne backbone makes it a critical scaffold for constructing heterocyclic pharmacophores, including coumarins and quinolines. This guide outlines the physicochemical profile, specific handling protocols for conjugated alkynes, and emergency response strategies, ensuring scientific integrity and personnel safety.

Chemical Identity & Characterization

Precise identification is paramount to avoid confusion with its alkene analog (cinnamate).

| Parameter | Data / Descriptor |

| Chemical Name | n-Butyl 3-phenyl-2-propynoate |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate |

| CAS Number | 80220-93-5 |

| Synonyms | Butyl phenylpropiolate; 2-Propynoic acid, 3-phenyl-, butyl ester |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCCCOC(=O)C#Cc1ccccc1 |

| Structure | Conjugated internal alkyne ester |

Structural Visualization

The following diagram illustrates the core connectivity, highlighting the electrophilic alkyne moiety responsible for its reactivity (and toxicity).

Hazard Identification (GHS Classification)

Based on Read-Across from Ethyl Phenylpropiolate (CAS 2216-94-6) and structural alerts for conjugated esters.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation.[3][4] |

| Aquatic Acute | H401 | Toxic to aquatic life (Predicted). |

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]

Physicochemical Properties & Stability

Understanding the physical state is crucial for determining storage conditions and spill response.

| Property | Value/Condition | Implication for Handling |

| Physical State | Clear to pale yellow liquid | Use liquid handling pipettes; avoid aerosolization. |

| Boiling Point | ~280°C (Estimated) | Low volatility at RT, but heating generates fumes. |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid. |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Use organic solvents for cleanup; water is ineffective. |

| Reactivity | Michael Acceptor | Reacts exothermically with thiols, amines, and strong bases. |

Experimental Protocols & Applications

Synthetic Utility: The Michael Addition

In drug discovery, this compound is primarily used to synthesize substituted cinnamates or heterocycles. The alkyne is highly activated by the ester group, making it susceptible to nucleophilic attack.

Protocol: Synthesis of

-

Preparation: Dissolve n-Butyl 3-phenyl-2-propynoate (1.0 eq) in anhydrous Ethanol or Toluene.

-

Addition: Add secondary amine (1.1 eq) dropwise at

to control exotherm. -

Mechanism: The nucleophile attacks the

-carbon (adjacent to phenyl ring), reducing the triple bond to a double bond. -

Workup: Evaporate solvent; purification via silica gel chromatography (Hexane/EtOAc).

Reaction Pathway Visualization

The following diagram details the reactivity logic, essential for predicting side reactions (e.g., polymerization).

Handling, Storage, and Emergency Procedures

Storage Integrity

-

Temperature: Store at

to -

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidative degradation of the alkyne.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases (which induce hydrolysis).

Emergency Response Decision Tree

This logic flow ensures rapid, correct decision-making during laboratory incidents.

Toxicological & Ecological Information

-

Acute Toxicity: Data limited.[5] Based on analogs, oral

is expected to be -

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Ecotoxicity: Esters of phenylpropiolic acid are predicted to be harmful to aquatic organisms due to low water solubility and potential for bioaccumulation (

). Do not release into drains.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10861, Butyl 3-phenylprop-2-enoate (Analog Reference). PubChem. Available at: [Link]

-

ChemSrc. Butyl 3-phenylprop-2-ynoate CAS 80220-93-5 Entry.[1] ChemSrc. Available at: [Link]

Sources

- 1. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.ca [fishersci.ca]

- 7. employees.delta.edu [employees.delta.edu]

Boiling point and refractive index of butyl 3-phenylpropiolate

Physicochemical Characterization & Experimental Protocols[1][2][3]

Executive Summary

Butyl 3-phenylpropiolate (CAS: 80220-93-5), also known as n-butyl phenylpropiolate, is an

This technical guide provides a rigorous analysis of its two critical physical constants—Boiling Point (BP) and Refractive Index (RI) . Accurate determination of these values is essential for process control, particularly during purification where thermal instability dictates the use of high-vacuum distillation.

Chemical Identity & Structural Profile[4][5][7]

| Parameter | Detail |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate |

| CAS Number | 80220-93-5 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Structure | |

| Physical State | Viscous liquid (at ambient temp) |

Note on Isomers: This guide specifically addresses the n-butyl ester. The tert-butyl isomer (CAS 93139-50-5) is a solid at room temperature and exhibits distinct physical properties.

Physicochemical Properties Analysis

2.1 Boiling Point (BP) & Thermal Stability

Critical Insight: Like many conjugated alkynoic esters, butyl 3-phenylpropiolate is thermally sensitive. Prolonged heating at atmospheric pressure risks polymerization or decarboxylation.

-

Atmospheric Boiling Point (Extrapolated): ~298°C at 760 mmHg.

-

Warning: Distillation at this temperature is unsafe and will lead to product degradation.

-

-

Operational Vacuum Boiling Point:

-

For purification, vacuum distillation is mandatory .

-

Based on the Clausius-Clapeyron relation and data from the ethyl analog (BP 152°C @ 21 mmHg), the estimated distillation range for the butyl ester is:

-

170–175°C at 20 mmHg

-

135–140°C at 1–2 mmHg (Recommended for maximum stability)

-

-

2.2 Refractive Index (

)

The refractive index is a rapid, non-destructive quality control metric for this compound. The conjugated triple bond system (

-

Literature Value: 1.528 (at 20°C).

-

Temperature Correction: The refractive index of organic liquids decreases as temperature increases.

-

Coefficient:

. -

Protocol: If measuring at 25°C, add

to the observed value to compare with the

-

Comparative Data Validation: To validate these values, we compare them against the homologous series:

| Compound | Alkyl Chain | Boiling Point (Exp.)[3][4] | Refractive Index ( |

| Methyl 3-phenylpropiolate | 239°C (atm) | 1.500 | |

| Ethyl 3-phenylpropiolate | 152°C (21 mmHg) | 1.552 | |

| Butyl 3-phenylpropiolate | ~140°C (2 mmHg) | 1.528 |

Interpretation: The refractive index of the butyl ester (1.528) is consistent with the series, balancing the high-index aromatic/alkyne core with the lower-index aliphatic butyl chain.

Experimental Methodologies

3.1 Synthesis Workflow (Acid-Catalyzed Esterification)

The most robust synthesis involves the direct esterification of phenylpropiolic acid with n-butanol using an acid catalyst, utilizing a Dean-Stark trap to drive equilibrium.

Figure 1: Critical path for the synthesis and purification of butyl 3-phenylpropiolate.

3.2 Protocol: Vacuum Distillation (Boiling Point Determination)

Objective: Isolate pure product and determine boiling point at reduced pressure to avoid decomposition.

-

Setup: Assemble a short-path distillation apparatus with a vacuum manifold, manometer, and cow receiver. Grease all joints with high-vacuum grease.

-

Loading: Charge the boiling flask with the crude ester and a magnetic stir bar. Do not use boiling chips under vacuum.

-

Evacuation: Slowly lower the pressure to < 5 mmHg . Allow the system to equilibrate for 5 minutes to degas solvents.

-

Heating: Begin heating the oil bath. The bath temperature should be ~20–30°C higher than the expected boiling point.

-

Collection:

-

Discard the "forerun" (low boiling impurities, typically unreacted butanol).

-

Collect the main fraction when the vapor temperature stabilizes (Target: 135–145°C @ 2 mmHg ).

-

-

Validation: Record the precise pressure and vapor temperature. Correct to standard pressure only for theoretical reporting; use raw data for process replication.

3.3 Protocol: Refractive Index Measurement

Objective: Verify purity of the distilled fraction.

-

Calibration: Calibrate the Abbe refractometer using distilled water (

) or a standard calibration fluid. -

Sample Application: Place 2–3 drops of the synthesized butyl 3-phenylpropiolate onto the main prism. Ensure no air bubbles are trapped.

-

Equilibration: Allow 30 seconds for the sample to reach the prism temperature (ideally thermostated to 20°C).

-

Measurement: Align the crosshairs with the shadow boundary. Read the scale to four decimal places.

-

Correction: If

, apply the correction:

Property-Process Logic

The relationship between pressure, boiling point, and purity is non-linear. The diagram below illustrates the decision logic for handling this compound.

Figure 2: Process control logic linking vacuum pressure to thermal safety and Refractive Index to purity.

References

-

Chemical Source & Physical Data (Butyl 3-phenylpropiolate) Chemsrc Database. "Butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5". [Link]

-

Comparative Data (Ethyl 3-phenylpropiolate) Thermo Scientific Chemicals. "Ethyl phenylpropiolate, 98+%".[5][4][6][7] [Link]

-

Synthesis Methodology (General Esterification) Organic Syntheses. "Phenylpropiolic Acid and Derivatives".[8][9][6][10] [Link]

-

Refractive Index Theory & Correction RefractiveIndex.INFO. "Refractive index database and temperature coefficients". [Link]

Sources

- 1. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com [f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com]

- 6. Ethyl phenylpropiolate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. cdn.thomasnet.com [cdn.thomasnet.com]

- 8. researchgate.net [researchgate.net]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

Reactivity Profile of Conjugated Alkynyl Esters: A Mechanistic & Practical Guide

Executive Summary

Conjugated alkynyl esters (alkynoates) represent a distinct class of electrophiles where the linear geometry of the

Electronic Structure & Reactivity Principles

The Polarization Paradox

The reactivity of conjugated alkynyl esters is governed by the interaction between the alkyne

-

Ground State Polarization: The ester group exerts a strong

(mesomeric) and -

Orbital Geometry: The linear

geometry exposes the -

Hard vs. Soft Reactivity: Alkynyl esters act as "soft" electrophiles. They preferentially react with soft nucleophiles (thiols, phosphines, soft enolates) via orbital control (HOMO-LUMO interaction) rather than charge control.

Comparative Electrophilicity

Compared to

Core Reactivity Modules

Module A: Conjugate Addition (Michael-Type)

The dominant reaction pathway is nucleophilic attack at the

-

Mechanism: Nucleophilic attack generates an allenolate intermediate (vs. an enolate in alkenes).[2] This intermediate is highly reactive and can be trapped by electrophiles or protonated to form the

-functionalized acrylate (typically E-isomer due to minimization of dipole repulsion). -

Regioselectivity: Exclusively

-attack for nucleophiles. -

Stereoselectivity: Protonation of the allenolate usually yields the E-alkene (thermodynamic product), but kinetic control can access Z-isomers under specific conditions (e.g., bulky proton sources).

Module B: 1,3-Dipolar Cycloaddition

Alkynyl esters are potent dipolarophiles.

-

Click Chemistry: They react with azides to form 1,2,3-triazoles.[5] Unlike terminal alkynes, internal alkynyl esters often require elevated temperatures or Ru/Cu catalysis to achieve high rates.

-

Regiochemistry: In thermal cycloadditions, the ester group directs the regioselectivity. For example, with organic azides, the major isomer places the electron-withdrawing ester and the organic substituent of the azide in a 1,4-relationship (anti-disposition) to minimize steric clash and maximize dipole-dipole stabilization.

Module C: Transition Metal Activation

The triple bond is a "

-

Hydrofunctionalization: Gold(I) or Gold(III) catalysts activate the alkyne toward nucleophilic attack by "harder" nucleophiles like alcohols (hydroalkoxylation) or water (hydration), often proceeding with Markovnikov selectivity relative to the metal-activated complex.

Strategic Application: Covalent Warheads in Drug Discovery

Alkynyl esters are emerging as "tunable" covalent warheads targeting non-catalytic cysteines.

| Feature | Acrylamides (Standard) | Alkynyl Esters (Emerging) |

| Reactivity | High (Intrinsic) | Moderate (Proximity-driven) |

| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |

| Adduct Stability | High (Irreversible) | High (Irreversible) |

| Selectivity | Lower (Risk of glutathione depletion) | Higher (Requires precise binding pocket fit) |

| Mechanism | Direct Michael Addition | Addition-Protonation to Vinyl Thioether |

Mechanism of Action:

Upon binding to the protein pocket, the alkynyl ester is positioned near a target cysteine. The thiol attacks the

Visualizing the Mechanisms

Caption: Comparative pathways for general Michael addition versus proximity-driven covalent inhibition.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles

A self-validating cascade combining Michael addition and cyclocondensation.

Objective: Synthesize 3-substituted-5-hydroxy-pyrazole from an alkynyl ester. Substrate: Ethyl phenylpropiolate (1.0 equiv). Reagent: Hydrazine monohydrate (1.2 equiv). Solvent: Ethanol (0.5 M).

Step-by-Step:

-

Preparation: Dissolve ethyl phenylpropiolate (174 mg, 1 mmol) in absolute ethanol (2 mL) in a round-bottom flask.

-

Addition: Add hydrazine monohydrate (60 µL, 1.2 mmol) dropwise at room temperature. Observation: Slight exotherm may occur.

-

Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The starting alkyne spot (high Rf) will disappear, replaced by a lower Rf streak (pyrazole).

-

Workup: Cool to room temperature. The product often precipitates as a white solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If solution remains: Concentrate in vacuo and recrystallize from EtOH/Hexane.

-

-

Validation: 1H NMR will show the disappearance of the ethyl ester quartet/triplet and the appearance of a pyrazole C-H singlet (typically

6.0–6.5 ppm) and a broad NH/OH signal.

Protocol B: Gold-Catalyzed Hydroalkoxylation

Accessing enol ethers via

Objective: Intermolecular addition of methanol to ethyl propiolate. Catalyst: [Au(PPh3)Cl] (2 mol%) / AgOTf (2 mol%). Solvent: Methanol (Reagent & Solvent).

Step-by-Step:

-

Catalyst Activation: In a dried vial, mix [Au(PPh3)Cl] (10 mg) and AgOTf (5 mg) in MeOH (1 mL) for 10 mins. Observation: White precipitate of AgCl forms. Filter through a syringe filter to remove AgCl.

-

Reaction: Add the active gold solution to a solution of alkynyl ester (1 mmol) in MeOH (2 mL).

-

Incubation: Stir at Room Temperature for 2–6 hours.

-

Quench: Add 1 drop of triethylamine to neutralize the mixture (prevents hydrolysis of the enol ether).

-

Isolation: Concentrate under reduced pressure. Purify via flash chromatography on basic alumina (Silica is too acidic and may hydrolyze the product).

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7] Past and Future. Angewandte Chemie International Edition. Link

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link (Contextual grounding for metal catalysis mechanisms).

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2012). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Relevance of 3D geometry in alkyne vectors).

-

Nanda, S. K., & Mallik, R. (2021). Transition Metal-Catalyzed Hydroalkoxylation of Alkynes: An Overview. Chemistry – A European Journal. Link

Sources

- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

The sp vs. sp² Paradigm: A Technical Whitepaper on the Divergent Reactivity of Butyl Phenylpropiolate and Butyl Cinnamate

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the degree of unsaturation within a carbon framework dictates not only molecular geometry but also the fundamental reactivity of the compound. As a Senior Application Scientist, I frequently encounter the necessity to distinguish between closely related functional groups to optimize synthetic routes. This whitepaper provides an in-depth technical analysis of butyl phenylpropiolate (an alkyne-containing ester) and butyl cinnamate (an alkene-containing ester). By dissecting their electronic causality, physicochemical properties, and divergent reactivity profiles, this guide establishes self-validating protocols for their application in chemical biology and pharmaceutical synthesis.

Structural and Electronic Causality

The core distinction between butyl phenylpropiolate and butyl cinnamate lies in the hybridization of the α and β carbons conjugated to the ester carbonyl.

-

Butyl Cinnamate (sp² Hybridization): The alkene carbons possess 33% s-character. The planar geometry (120° bond angles) allows for efficient π-orbital overlap with the phenyl ring and the carbonyl group. This creates a classic, moderately reactive Michael acceptor system.

-

Butyl Phenylpropiolate (sp Hybridization): The alkyne carbons possess 50% s-character. Because s-orbitals hold electrons closer to the nucleus, sp-hybridized carbons are inherently more electronegative than sp² carbons. This heightened electronegativity drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the β-carbon.

The Causality of Reactivity: This electronic divergence explains why butyl phenylpropiolate is significantly more reactive toward nucleophilic addition (e.g., thiols, amines) than butyl cinnamate. The highly electrophilic sp-carbon stabilizes the transition state during nucleophilic attack. Conversely, alkynes are less reactive toward electrophilic addition than alkenes, because the intermediate vinylic cation formed from an alkyne is less stable than the alkyl cation formed from an alkene 1.

Comparative Physicochemical Properties

To facilitate rapid material selection, the quantitative data for both compounds is summarized below. The linear geometry of the alkyne allows for tighter molecular packing, resulting in a higher density for butyl phenylpropiolate compared to its alkene counterpart.

| Property | Butyl Phenylpropiolate | Butyl Cinnamate |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate | Butyl (E)-3-phenylprop-2-enoate |

| CAS Number | 80220-93-5 2 | 538-65-8 |

| Molecular Formula | C₁₃H₁₄O₂ | C₁₃H₁₆O₂ |

| Molecular Weight | 202.25 g/mol | 204.26 g/mol |

| Hybridization (Cα-Cβ) | sp (Linear, 180°) | sp² (Planar, 120°) |

| Density | 1.055 g/cm³ | 1.01 g/cm³ |

| Boiling Point | 298.4 °C (at 760 mmHg) | ~250-255 °C |

Divergent Reactivity Profiles

The distinct electronic environments dictate entirely different synthetic applications. The following logical relationship diagram maps the divergent pathways.

Figure 1: Logical divergence of sp vs sp² hybridized ester reactivity profiles.

Methodological Workflows & Self-Validating Protocols

To ensure scientific integrity, every experimental workflow must contain intrinsic validation checkpoints. Below are two critical protocols demonstrating the handling and conversion of these compounds.

Protocol A: Stereoselective Synthesis of (E)-Butyl Cinnamate from Butyl Phenylpropiolate

This protocol demonstrates the controlled reduction of the alkyne to an alkene. Causality: Standard hydrogenation over Pd/C will over-reduce the alkyne to an alkane. By using Lindlar's catalyst (Pd/CaCO₃ poisoned with Pb), the binding affinity of the resulting alkene to the catalyst surface is drastically reduced. The alkene desorbs before further reduction can occur, yielding the kinetic (Z)-isomer. A subsequent iodine-catalyzed photoisomerization provides the thermodynamic (E)-isomer.

Figure 2: Self-validating stereoselective synthesis workflow with NMR checkpoints.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of butyl phenylpropiolate in 20 mL of absolute ethanol.

-

Catalyst Addition: Add 5 mol% of Lindlar catalyst and 1 equivalent of quinoline (to further suppress over-reduction).

-

Hydrogenation: Purge the flask with H₂ gas and stir under 1 atm of H₂ at 25 °C.

-

Kinetic Validation: Monitor via TLC. Once the starting material is consumed, filter through Celite to quench. Run a crude ¹H-NMR. Self-Validation: The appearance of vinylic protons with a coupling constant of

confirms the formation of the (Z)-isomer. -

Isomerization: Dissolve the crude (Z)-butyl cinnamate in dichloromethane, add 5 mol% I₂, and expose to a broad-spectrum visible light source for 4 hours.

-

Thermodynamic Validation: Wash with saturated Na₂S₂O₃, concentrate, and analyze via ¹H-NMR. Self-Validation: The vinylic protons will shift, and the coupling constant will expand to

, confirming complete conversion to the (E)-isomer.

Protocol B: Comparative Nucleophilic Addition Assay (Thiol-Yne vs. Thiol-Ene)

To empirically prove the electronic causality discussed in Section 2, this assay measures the reaction kinetics of a thiol nucleophile against both esters.

Step-by-Step Methodology:

-

Equimolar Setup: In an NMR tube, dissolve 0.1 mmol of butyl phenylpropiolate and 0.1 mmol of butyl cinnamate in 0.6 mL of CDCl₃.

-

Nucleophile Introduction: Add 0.1 mmol of benzyl mercaptan followed by 0.01 mmol of triethylamine (catalyst).

-

In-Situ Monitoring: Acquire ¹H-NMR spectra every 10 minutes for 1 hour.

-

Data Interpretation (Validation): The alkyne will rapidly undergo anti-addition to form the (Z)-vinyl sulfide, evidenced by the rapid growth of a new vinylic singlet. The alkene (butyl cinnamate) will remain largely unreacted under these mild conditions, as the Michael addition to the sp² system requires higher temperatures or stronger bases to overcome the activation energy barrier.

Applications in Drug Development & Chemical Biology

The structural differences between these two esters dictate their utility in pharmaceutical sciences:

-

Butyl Cinnamate: Functions as a mild, reversible Michael acceptor. This property is highly valued in targeted covalent inhibitor (TCI) design, where the alkene can interact with non-catalytic cysteine residues on target proteins. Furthermore, cinnamate derivatives exhibit documented antimicrobial properties by disrupting fungal cell membranes and modulate pro-inflammatory pathways (e.g., suppressing Cox2 and Nos2 mRNA expression in macrophages) 34.

-

Butyl Phenylpropiolate: Acts as an advanced building block for complex heterocyclic APIs. Its rigid, linear geometry makes it an ideal dipolarophile in Cu-catalyzed Azide-Alkyne Cycloadditions (CuAAC) to generate 1,2,3-triazoles. Additionally, phenylpropiolates are uniquely capable of supporting sequential radical and cationic reactivity at separated sites within a single molecule, enabling the synthesis of highly complex, sterically hindered molecular architectures 5.

References

- Title: Alkyne Reactivity Source: MSU Chemistry URL

- Title: BUTYL CINNAMATE Source: Ataman Kimya URL

- Title: butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 Source: Chemsrc URL

- Source: Royal Society of Chemistry (RSC)

- Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: MDPI URL

- Title: Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.

Sources

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential radical and cationic reactivity at separated sites within one molecule in solution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00201F [pubs.rsc.org]

Targeting the Triple Bond: A Technical Review of 3-Phenyl-2-Propynoic Acid Butyl Ester Derivatives

This guide serves as a technical whitepaper on 2-Propynoic acid, 3-phenyl-, butyl ester (Butyl phenylpropiolate) and its functional derivatives. It is designed for medicinal chemists and process scientists, focusing on synthetic utility, pharmacological potential, and experimental standardization.

Executive Summary

The alkynyl ester scaffold, specifically 2-Propynoic acid, 3-phenyl-, butyl ester (CAS: 16306-39-1), represents a critical "linchpin" intermediate in organic synthesis and drug discovery. Unlike its saturated analogs (phenylpropionates) or alkenyl analogs (cinnamates), the phenylpropiolate core possesses a rigid, linear geometry and a reactive triple bond susceptible to nucleophilic attack, cycloaddition, and metal-catalyzed coupling.

This guide analyzes the butyl ester derivative not merely as a solvent or fragrance agent, but as a high-value pharmacophore precursor. Recent literature identifies this scaffold’s derivatives as potent GPR40 agonists for type 2 diabetes management and tyrosinase inhibitors for dermatological applications.

Chemical Identity & Structural Analysis

The core molecule is an internal alkyne conjugated with both a phenyl ring and an ester carbonyl. This conjugation creates a unique electronic environment where the

| Property | Data |

| IUPAC Name | Butyl 3-phenylprop-2-ynoate |

| Common Name | Butyl phenylpropiolate |

| CAS Number | 16306-39-1 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Key Functional Group | |

| Reactivity Hub | C-3 (Electrophilic center for Michael addition) |

Synthetic Methodologies

Synthesis of the butyl ester can be approached via two primary distinct pathways: direct esterification (classical) and oxidative carbonylation (catalytic).

Pathway A: Acid-Catalyzed Esterification

The most robust method involves the condensation of phenylpropiolic acid with n-butanol.

-

Catalyst:

or -

Mechanism: Fisher esterification.

-

Yield: Typically >85%.

Pathway B: Pd-Catalyzed Oxidative Carbonylation

A greener approach utilizing terminal alkynes, carbon monoxide, and alcohol.

-

Substrates: Phenylacetylene + n-Butanol + CO.

-

Catalyst:

/ -

Advantage: Avoids the use of carboxylic acid precursors; atom economical.

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways for accessing Butyl 3-phenylpropiolate. Pathway A is preferred for scale; Pathway B for atom economy.

Pharmacological Applications

The transition from simple ester to bioactive drug candidate involves functionalizing the phenyl ring or utilizing the alkyne as a rigid linker.

GPR40 Agonism (Diabetes Mellitus)

GPR40 (Free Fatty Acid Receptor 1) is a target for stimulating glucose-dependent insulin secretion.[1]

-

Mechanism: Phenylpropiolic acid derivatives bind to the allosteric site of GPR40, triggering

influx in pancreatic -

SAR Insight: The rigid alkyne spacer (compared to the flexible alkane in phenylpropionic acid) alters the binding pocket orientation, often improving selectivity and reducing lipotoxicity.

-

Key Derivative: 3-(4-((4'-substituted)oxy)phenyl)propiolic acid derivatives.

Tyrosinase Inhibition

-

Activity: The

-unsaturated carbonyl moiety acts as a Michael acceptor for nucleophilic residues in the enzyme active site or chelates copper ions essential for tyrosinase activity. -

Application: Hyperpigmentation treatment and food preservation (anti-browning).

Visualization: GPR40 Signaling Pathway

Figure 2: Mechanism of action for phenylpropiolic derivatives in stimulating insulin secretion via GPR40.

Experimental Protocols

Protocol A: Synthesis of Butyl 3-phenylpropiolate

Objective: To synthesize the core ester scaffold via acid-catalyzed dehydration.

Materials:

-

Phenylpropiolic acid (10.0 mmol)

-

n-Butanol (50.0 mmol, excess)

- -Toluenesulfonic acid (p-TsOH) (0.5 mmol)

-

Toluene (Solvent)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge: Add Phenylpropiolic acid, n-Butanol, p-TsOH, and 30 mL Toluene.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor water collection in the trap. -

Quench: Cool to room temperature. Wash the organic layer with saturated

(2 x 20 mL) to remove unreacted acid. -

Purification: Dry over

, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Validation Criteria:

-

IR Spectrum: Strong band at ~2220

( -

Appearance: Clear, pale yellow liquid.[2]

Protocol B: [3+2] Cycloaddition to Isoxazoles

Objective: To transform the alkyne ester into a bioactive isoxazole heterocycle.

Procedure:

-

Dissolve Butyl 3-phenylpropiolate (1.0 equiv) and N-hydroxybenzamide (1.2 equiv) in DMSO.

-

Add

(catalytic amount, 20 mol%). -

Stir at

for 24 hours. -

The reaction proceeds via a phosphine-catalyzed annulation to yield Butyl 3,5-diphenylisoxazole-4-carboxylate .

Comparative Data: Ester Derivatives

The following table summarizes the physical and reactivity differences between common phenylpropiolic esters.

| Derivative | Boiling Point ( | Lipophilicity (LogP) | Relative Hydrolysis Rate | Primary Application |

| Methyl Ester | 260–262 | 2.1 | Fast | Intermediate synthesis |

| Ethyl Ester | 265–270 | 2.7 | Moderate | Fragrance / Flavor |

| Butyl Ester | 280–285 | 3.6 | Slow | Lipophilic Drug Carrier |

| t-Butyl Ester | N/A (Solid) | 3.5 | Very Slow | Steric Protection |

Note: The Butyl ester offers a balance of lipophilicity for cell membrane penetration without the rapid hydrolysis seen in methyl esters.

References

-

Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link]

-

Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Source: Organic Letters (2024). URL:[Link]

-

Oxidative Carbonylation of Unsaturated Substrates Promoted by Aryl α-Diimine Pd(II) Complexes. Source: University of Urbino (Thesis). URL:[Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91516, Ethyl phenylpropiolate. (Used for comparative ester data). Source: PubChem.[3] URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of n-Butyl Phenylpropiolate from Phenylpropiolic Acid

Executive Summary & Strategic Analysis

n-Butyl phenylpropiolate (Butyl 3-phenyl-2-propynoate) is a valuable intermediate in organic synthesis, particularly for "Click Chemistry" applications, heterocycle formation (e.g., coumarins), and as a structural motif in material science.

Synthesizing esters from phenylpropiolic acid presents a specific challenge: the risk of thermal decarboxylation . Phenylpropiolic acid can lose

This guide details two distinct, self-validating protocols:

-

Method A (The "Workhorse" Route): Acid Chloride activation. Best for scale-up and high yields.

-

Method B (The "Precision" Route): Steglich Esterification. Best for small-scale, high-purity needs where thermal stress must be minimized.

Pre-Synthesis Safety & Handling

-

Phenylpropiolic Acid: Irritant.[1] Potential for decarboxylation (

evolution) if heated >130°C uncontrolled. -

Thionyl Chloride (

): Releases toxic -

Dicyclohexylcarbodiimide (DCC): Potent sensitizer. Avoid skin contact.

Method A: Acid Chloride Route (Recommended for Scale)

This method utilizes thionyl chloride to convert the acid to the highly reactive acid chloride, which then reacts rapidly with n-butanol. This avoids the equilibrium limitations of Fischer esterification.

Reagents

-

Phenylpropiolic acid (1.0 equiv)

-

Thionyl chloride (1.5 equiv)

-

n-Butanol (1.2 equiv)[2]

-

DMF (Catalytic amount, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Triethylamine (

) or Pyridine (1.2 equiv, optional acid scavenger)

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve phenylpropiolic acid in anhydrous DCM (or Toluene). -

Add catalytic DMF (activates the

). -

Add Thionyl Chloride dropwise at room temperature.

-

Critical Step: Heat to mild reflux (40-50°C for DCM) for 2–3 hours. Monitor gas evolution (

). When evolution ceases, the reaction is complete. -

Evaporation: Remove solvent and excess

under reduced pressure (rotary evaporator). Note: Do not overheat the residue.

-

-

Esterification:

-

Redissolve the crude phenylpropioloyl chloride residue in fresh anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a mixture of n-Butanol and Triethylamine (if using base) dropwise over 20 minutes. The base neutralizes the HCl generated, driving the reaction.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Quench with water.[3]

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine).

-

Saturated

(to remove unreacted acid). -

Brine.

-

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Vacuum Distillation: The product is a high-boiling liquid. Distill under high vacuum (<5 mmHg).

-

Alternative: Flash column chromatography (Hexanes:Ethyl Acetate 95:5).

-

Method B: Steglich Esterification (Mild Conditions)

This method uses DCC to couple the acid and alcohol at room temperature, eliminating thermal risks.

Reagents

-

Phenylpropiolic acid (1.0 equiv)

-

n-Butanol (1.1 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv, Catalyst)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol

-

Setup:

-

Dissolve phenylpropiolic acid in anhydrous DCM in a round-bottom flask.

-

Add n-Butanol and DMAP .

-

Cool the mixture to 0°C .

-

-

Coupling:

-

Dissolve DCC in a minimal amount of DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0°C.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Reaction:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 12–24 hours.

-

-

Workup:

-

Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.

-

Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated

. -

Dry over

and concentrate.

-

-

Purification:

-

The crude oil may contain traces of urea. Flash chromatography is recommended (Silica gel, Hexane/EtOAc).

-

Process Visualization

Reaction Mechanism & Workflow (Method A)

Caption: Workflow for the Acid Chloride synthesis route, highlighting the critical intermediate formation.

Characterization & Data Validation

To validate the synthesis, compare your product against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition/polymerization. |

| Refractive Index | High index due to conjugation/aromaticity. | |

| IR Spectrum | Distinct sharp alkyne stretch and ester carbonyl. | |

| Look for the triplet at ~4.2 ppm confirming ester formation. | ||

| Alkyne carbons are characteristic at 80-90 ppm. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Decarboxylation of starting material. | Lower reaction temperature. Ensure inert atmosphere ( |

| Dark Product | Polymerization of alkyne. | Add radical inhibitor (e.g., BHT) during distillation. Store in dark/cold. |

| Incomplete Reaction | Water in solvent (Steglich). | Use freshly distilled DCM. Ensure DCC is dry. |

| Emulsion in Workup | Surfactant-like behavior. | Use saturated brine. Filter through Celite before separation. |

References

-

Preparation of Phenylpropiolic Acid & Derivatives

- Organic Syntheses, Coll. Vol. 2, p.515 (1943). Describes the foundational chemistry of phenylpropiolic acid handling and stability.

-

Steglich Esterification Mechanism & Protocol

- Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids".

-

Physical Properties of Alkynyl Esters

- ChemSrc Data for Butyl 3-phenylprop-2-ynoate (CAS 80220-93-5).

- Acid Chloride Activation Method: Standard protocols adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989), Chapter 9.6.14 (Acid Chlorides) and 9.6.18 (Esters).

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-Propynoic Acid 3-Phenyl- Butyl Ester

Executive Summary & Scope

2-Propynoic acid 3-phenyl- butyl ester, commonly known as butyl 3-phenylpropiolate, is a highly versatile activated alkyne utilized in advanced organic synthesis, materials science, and drug development. The compound is typically synthesized via the carboxylative coupling of terminal alkynes with butyl iodide and carbon dioxide[1].

The catalytic reduction of this internal alkyne presents a classic chemoselectivity challenge: arresting the hydrogenation at the intermediate alkene (Z- or E-butyl cinnamate) versus allowing exhaustive reduction to the fully saturated alkane (butyl 3-phenylpropanoate). This application note provides field-proven, self-validating protocols for both stereoselective semi-hydrogenation and exhaustive hydrogenation, detailing the mechanistic causality behind catalyst selection.

Mechanistic Insights & Causality

As a foundational principle in catalytic hydrogenation, the thermodynamic sink of the reaction is the fully saturated alkane. When utilizing highly active, unpoisoned catalysts (e.g., standard 10% Pd/C), the alkyne reduces to the alkene, which subsequently re-adsorbs onto the palladium surface with near-zero activation energy, undergoing immediate sequential reduction.

Causality in Catalyst Selection for Semi-Hydrogenation: To achieve stereoselective semi-hydrogenation to the Z-alkene, the catalyst surface must be electronically and sterically modified.

-

Lindlar Catalyst (

+ Pb): The addition of synthetic quinoline acts as a critical poison. Quinoline competitively binds to the most active, electron-deficient Pd sites. This reduces the overall electron density of the catalyst and sterically hinders the re-adsorption of the bulky Z-alkene intermediate, effectively halting the catalytic cycle before over-reduction can occur. -

Emerging Nanoparticle Systems: Recent advancements demonstrate that platinum nanoparticles supported on ionic liquid-modified magnetic nanoparticles (

) can also provide chemoselectivity for cis-alkenes by mimicking homogeneous dispersion while retaining heterogeneous recoverability[2]. Alternatively, homogeneous gold-catalyzed systems (

Reaction pathways for the catalytic hydrogenation of butyl 3-phenylpropiolate.

Experimental Methodologies

Protocol A: Stereoselective Semi-Hydrogenation to (Z)-Butyl Cinnamate

Objective: Isolate the cis-alkene with >95% stereoselectivity while preventing over-reduction to the alkane.

Self-Validating Principle: The reaction endpoint is governed by volumetric

Step-by-Step Procedure:

-

Substrate Preparation: Oven-dry a 50 mL two-neck round-bottom flask. Add butyl 3-phenylpropiolate (1.0 mmol, 202 mg) and 10 mL of anhydrous ethyl acetate.

-

Catalyst & Poison Addition: Add 50 mg of Lindlar catalyst (5 wt% Pd on

, poisoned with lead) and 15 -

Atmosphere Exchange: Seal the flask with a rubber septum and connect to a Schlenk line. Perform three strict cycles of vacuum evacuation and argon backfilling. Causality: Removing dissolved oxygen prevents oxidative side reactions and catalyst deactivation.

-

Hydrogenation: Replace the argon line with a hydrogen gas balloon (1 atm). Evacuate briefly and backfill with

. Stir vigorously at 25 °C to overcome mass transfer limitations at the gas-liquid interface. -

Real-Time Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1) every 30 minutes. The reaction typically reaches completion in 2-3 hours.

-

Quenching & Purification: Once the alkyne is consumed, immediately flush the system with argon to arrest the reaction. Filter the suspension through a short pad of Celite to remove the heterogeneous Pd catalyst. Wash the filtrate with 1M HCl (2 x 10 mL) to protonate and extract the quinoline poison into the aqueous layer. Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography.

Step-by-step experimental workflow for the stereoselective semi-hydrogenation protocol.

Protocol B: Exhaustive Hydrogenation to Butyl 3-phenylpropanoate

Objective: Drive the reduction completely to the alkane efficiently.

Step-by-Step Procedure:

-

Preparation: In a 50 mL flask, dissolve butyl 3-phenylpropiolate (1.0 mmol) in 10 mL of anhydrous methanol.

-

Catalyst Addition: Add 20 mg of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; add carefully under a blanket of inert gas.

-

Hydrogenation: Purge the flask with argon, then introduce

gas via a balloon (1 atm). Stir vigorously at 25 °C. -

Completion: The reaction will rapidly consume 2 molar equivalents of

. Stir for 4 hours to ensure complete conversion of any residual alkene intermediates. -

Workup: Filter the mixture through a pad of Celite, wash the pad thoroughly with methanol, and evaporate the solvent to yield the pure alkane quantitatively.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance metrics of various catalytic systems applied to 3-phenylpropiolate esters, derived from validated empirical studies.

| Catalyst System | Additive / Poison | Pressure ( | Temp (°C) | Conversion (%) | Selectivity (Z-Alkene) | Selectivity (Alkane) |

| 5% Lindlar Pd | Quinoline | 1 atm | 25 | >99 | >95% | <2% |

| Pt NPs / | None | 1 atm | 25 | >99 | 67% | 18% |

| None | Transfer (HCOOH) | 60 | 48% | 48% | Trace | |

| 10% Pd/C | None | 1 atm | 25 | >99 | 0% | >99% |

Note: While the Pt NPs system demonstrates the innovative potential of recyclable magnetic nanoparticles, it yields a mixture of Z/E alkenes and alkane for this specific substrate class without further optimization[2].

References

- Source: canada.

- Title: (PDF)

- Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I)

Sources

Application Note: Precision Synthesis of Polysubstituted Heterocycles via 1,3-Dipolar Cycloaddition of Butyl Phenylpropiolate

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It provides a rigorous, evidence-based approach to utilizing butyl phenylpropiolate in 1,3-dipolar cycloaddition reactions.[1]

Abstract & Introduction

Butyl phenylpropiolate is a versatile, electron-deficient internal alkyne acting as a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[1] Unlike terminal alkynes, which are widely utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), butyl phenylpropiolate offers a pathway to fully substituted, non-symmetrical heterocycles (triazoles, isoxazoles, pyrazoles) that serve as critical pharmacophores in drug discovery.[1]

This guide addresses the specific challenges of working with this internal alkyne: regioselectivity control and steric hindrance . We present three validated protocols ranging from metal-free thermal pathways to ruthenium-catalyzed precision synthesis, supported by mechanistic insights based on Frontier Molecular Orbital (FMO) theory.

Mechanistic Principles & Regioselectivity

The reactivity of butyl phenylpropiolate is governed by the electron-withdrawing effect of the ester group and the conjugation of the phenyl ring.[1] These features lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich 1,3-dipoles (HOMO-controlled).[1]

Frontier Molecular Orbital (FMO) Theory[1]

-

Dipolarophile (Alkyne): The LUMO coefficient is typically largest at the

-carbon (adjacent to the phenyl ring), rendering it susceptible to nucleophilic attack or asynchronous concerted addition.[1] -

Regiochemical Outcome:

-